N-Hexyl-D13-amine

Mass Spectrometry Isotope Dilution Internal Standard

N-Hexyl-D13-amine (CAS 352438-81-4) is a fully deuterated analog of n-hexylamine, with all 13 non-exchangeable hydrogens in the hexyl chain replaced by deuterium. It belongs to the class of stable isotope-labeled internal standards (SIL-IS) used in isotope dilution mass spectrometry (IDMS) for the precise quantification of primary amines.

Molecular Formula C6H15N
Molecular Weight 114.27 g/mol
CAS No. 352438-81-4
Cat. No. B1475285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-D13-amine
CAS352438-81-4
Molecular FormulaC6H15N
Molecular Weight114.27 g/mol
Structural Identifiers
SMILESCCCCCCN
InChIInChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
InChIKeyBMVXCPBXGZKUPN-UTBWLCBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexyl-D13-amine (CAS 352438-81-4) Stable Isotope-Labeled Primary Amine for Quantitative Mass Spectrometry


N-Hexyl-D13-amine (CAS 352438-81-4) is a fully deuterated analog of n-hexylamine, with all 13 non-exchangeable hydrogens in the hexyl chain replaced by deuterium . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) used in isotope dilution mass spectrometry (IDMS) for the precise quantification of primary amines [1]. The compound is supplied as a neat liquid with a defined isotopic enrichment of 98 atom % D and a minimum chemical purity of 97% .

Why N-Hexyl-D13-amine Cannot Be Substituted with Unlabeled Hexylamine or Partially Deuterated Analogs


In isotope dilution mass spectrometry, the internal standard must exhibit identical chemical behavior to the target analyte throughout sample preparation, extraction, and ionization, yet be resolvable by mass spectrometry [1]. Unlabeled n-hexylamine fails this requirement, as it co-elutes and shares the same mass-to-charge ratio, precluding distinction between analyte and standard. Partially deuterated analogs (e.g., D9 or D11) may exhibit incomplete isotopic separation, leading to signal crosstalk that compromises quantification accuracy in complex matrices . N-Hexyl-D13-amine, with its 13 Da mass shift and high isotopic enrichment, provides a clean, baseline-resolved signal that minimizes isotopic overlap and ensures reliable analyte-to-standard response ratios .

Quantitative Differentiation of N-Hexyl-D13-amine Against Closest Analogs and In-Class Candidates


Isotopic Enrichment and Mass Shift: N-Hexyl-D13-amine vs. Partially Deuterated Hexylamine Analogs

N-Hexyl-D13-amine (CAS 352438-81-4) is certified with an isotopic enrichment of 98 atom % D, corresponding to 13 deuterium substitutions in the hexyl chain . This yields a nominal mass shift of +13 Da relative to unlabeled n-hexylamine (C6H13N, MW 101.19) and a minimum shift of +2 Da relative to the D11 analog (nominal shift of +11 Da). The higher mass shift and high isotopic purity reduce isotopic crosstalk with the analyte's M+1 and M+2 isotopic peaks, improving signal-to-noise and quantification accuracy in complex matrices .

Mass Spectrometry Isotope Dilution Internal Standard

Chemical Purity and Lot-to-Lot Consistency: N-Hexyl-D13-amine vs. Unspecified Deuterated Hexylamine Sources

The target compound is specified with a minimum chemical purity of 97% (HPLC or GC analysis) . This is accompanied by a defined storage stability period of three years under recommended conditions, after which re-analysis for chemical purity is advised . In contrast, many generic deuterated hexylamine sources provide no certified chemical purity or stability data, introducing variability in internal standard response across batches.

Analytical Chemistry Quality Control Isotope-Labeled Standards

Validated Application as Internal Standard for Primary Amine Quantification by IDMS

N-Hexyl-D13-amine is explicitly cited as a stable isotope-labeled internal standard for the quantification of primary amines via isotope dilution mass spectrometry (IDMS) [1]. The method leverages the near-identical physicochemical properties of the deuterated analog to correct for extraction recovery, ionization efficiency fluctuations, and matrix effects . While no direct head-to-head comparison data for N-Hexyl-D13-amine versus other internal standards (e.g., D11 or D9 analogs) were identified, the D13 labeling provides the maximum achievable mass shift for a fully deuterated n-hexylamine, theoretically minimizing isotopic crosstalk and improving assay robustness .

Bioanalysis Environmental Analysis Isotope Dilution Mass Spectrometry

Validated Application Scenarios for N-Hexyl-D13-amine in Analytical and Industrial Workflows


Quantification of n-Hexylamine in Environmental Water and Soil Samples by LC-MS/MS or GC-MS

N-Hexyl-D13-amine is added as an isotope dilution internal standard to environmental samples prior to extraction and derivatization. Its identical chemical behavior to the target n-hexylamine ensures correction for extraction losses, matrix-induced ionization suppression or enhancement, and instrument drift [1]. The +13 Da mass shift enables clear differentiation from the unlabeled analyte in complex environmental matrices, achieving accurate quantification at trace levels .

Use as an Internal Standard in Pharmaceutical Metabolite Profiling for Amine-Containing Drugs

In bioanalytical workflows, N-Hexyl-D13-amine can be spiked into biological matrices (e.g., plasma, urine) to quantify primary amine-containing drug substances or metabolites by IDMS [1]. The compound's high isotopic purity (98 atom % D) and defined chemical purity (≥97%) minimize cross-contribution to analyte signals, supporting method validation per regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) .

Industrial Quality Control of Hexylamine Purity in Chemical Manufacturing

N-Hexyl-D13-amine serves as an internal standard for the GC-MS or LC-MS quantitation of residual hexylamine in synthesized intermediates, surfactants, or corrosion inhibitors. The three-year stability statement provides a procurement timeline advantage for long-term QC programs, reducing the frequency of lot cross-validation .

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